Phthalazine, 6-(1-methylethyl)-

Description

BenchChem offers high-quality Phthalazine, 6-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalazine, 6-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

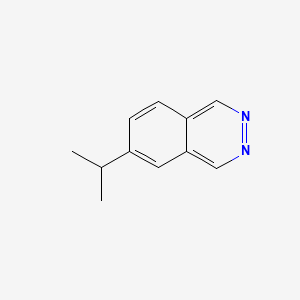

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(2)9-3-4-10-6-12-13-7-11(10)5-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBJAABCEPSUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CN=NC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618992 | |

| Record name | 6-(Propan-2-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122882-99-9 | |

| Record name | 6-(Propan-2-yl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phthalazine, 6-(1-methylethyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound Phthalazine, 6-(1-methylethyl)- , also known as 6-isopropylphthalazine. This document details a feasible synthetic route, outlines detailed experimental protocols, and presents a thorough characterization profile based on established spectroscopic techniques. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Phthalazine and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The phthalazine scaffold is a key structural motif in a variety of bioactive molecules exhibiting properties such as anticancer, antihypertensive, and antimicrobial activities. The introduction of various substituents onto the phthalazine core allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses specifically on Phthalazine, 6-(1-methylethyl)-, a derivative bearing an isopropyl group on the benzene ring.

Compound Identity:

| Property | Value |

| IUPAC Name | 6-(1-methylethyl)phthalazine |

| Synonyms | 6-isopropylphthalazine |

| CAS Number | 122882-99-9[1] |

| Molecular Formula | C₁₁H₁₂N₂[1] |

| Molecular Weight | 172.23 g/mol [1] |

| InChI Key | OVBJAABCEPSUNB-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis of Phthalazine, 6-(1-methylethyl)- is a one-step cyclocondensation reaction between 4-isopropyl-1,2-benzenedicarboxaldehyde and hydrazine hydrate.

Caption: Proposed synthetic route for Phthalazine, 6-(1-methylethyl)-.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar phthalazine syntheses.

Materials:

-

4-isopropyl-1,2-benzenedicarboxaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (optional, as catalyst)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropyl-1,2-benzenedicarboxaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Phthalazine, 6-(1-methylethyl)-.

Caption: Experimental workflow for the synthesis of Phthalazine, 6-(1-methylethyl)-.

Characterization

The structural elucidation and confirmation of the synthesized Phthalazine, 6-(1-methylethyl)- would be performed using a combination of spectroscopic methods. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 - 9.2 | s | 2H | H-1, H-4 |

| ~8.0 - 7.8 | m | 2H | H-5, H-8 |

| ~7.7 - 7.5 | m | 1H | H-7 |

| ~3.2 - 3.0 | sept | 1H | -CH(CH₃)₂ |

| ~1.3 | d | 6H | -CH(CH₃)₂ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 148 | C-1, C-4 |

| ~140 - 138 | C-4a, C-8a |

| ~135 - 133 | C-6 |

| ~129 - 127 | C-5, C-8 |

| ~125 - 123 | C-7 |

| ~34 - 32 | -CH(CH₃)₂ |

| ~24 - 22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch (isopropyl) |

| 1620 - 1580 | Medium-Strong | C=N Stretch (phthalazine ring) |

| 1500 - 1450 | Medium-Strong | C=C Stretch (aromatic ring) |

| 1385 - 1365 | Medium | C-H Bend (isopropyl gem-dimethyl) |

| 850 - 800 | Strong | C-H Out-of-plane Bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 172.10 | High | [M]⁺ (Molecular Ion) |

| 157.08 | Medium | [M - CH₃]⁺ |

| 130.05 | Medium | [M - C₃H₆]⁺ |

| 103.04 | Low | [C₇H₅N]⁺ |

| 77.04 | Low | [C₆H₅]⁺ |

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Phthalazine, 6-(1-methylethyl)-. The proposed synthetic protocol, based on established chemical principles, offers a straightforward approach to obtaining this compound. The comprehensive characterization data presented serves as a valuable reference for researchers to confirm the successful synthesis and purity of the target molecule. This information is intended to facilitate further research into the potential applications of this and related phthalazine derivatives in various scientific disciplines, particularly in the realm of drug discovery and development.

References

Spectroscopic Analysis of 6-Isopropylphthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-isopropylphthalazine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the complete spectroscopic characterization of a novel compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 6-isopropylphthalazine. These predictions are derived from the analysis of its structural components: a disubstituted aromatic ring, a pyridazine ring system, and an isopropyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for 6-Isopropylphthalazine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.2 - 9.5 | Singlet | 1H | H-1 or H-4 (Pyridazine ring) |

| ~9.2 - 9.5 | Singlet | 1H | H-4 or H-1 (Pyridazine ring) |

| ~8.0 - 8.2 | Doublet | 1H | H-8 (Aromatic ring) |

| ~7.8 - 8.0 | Doublet of doublets | 1H | H-7 (Aromatic ring) |

| ~7.6 - 7.8 | Singlet | 1H | H-5 (Aromatic ring) |

| ~3.0 - 3.3 | Septet | 1H | -CH(CH₃)₂ (Isopropyl) |

| ~1.3 - 1.5 | Doublet | 6H | -CH(CH₃)₂ (Isopropyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 6-Isopropylphthalazine

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~150 - 155 | Aromatic C-N | C-1 or C-4 |

| ~150 - 155 | Aromatic C-N | C-4 or C-1 |

| ~148 - 152 | Aromatic C | C-6 |

| ~130 - 135 | Aromatic CH | C-8 |

| ~128 - 132 | Aromatic C | C-4a or C-8a |

| ~128 - 132 | Aromatic C | C-8a or C-4a |

| ~125 - 129 | Aromatic CH | C-7 |

| ~122 - 126 | Aromatic CH | C-5 |

| ~34 - 38 | Aliphatic CH | -CH(CH₃)₂ |

| ~22 - 25 | Aliphatic CH₃ | -CH(CH₃)₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Absorption Bands for 6-Isopropylphthalazine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3050 - 3150 | Medium | C-H Stretch | Aromatic |

| 2950 - 3000 | Strong | C-H Stretch | Aliphatic (Isopropyl) |

| 1600 - 1650 | Medium | C=N Stretch | Pyridazine Ring |

| 1450 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1370 - 1390 | Medium | C-H Bend | Isopropyl (gem-dimethyl) |

| 800 - 900 | Strong | C-H Bend | Aromatic (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for 6-Isopropylphthalazine

| m/z Value | Interpretation |

| 172.23 | [M]⁺ (Molecular Ion) |

| 157.19 | [M - CH₃]⁺ |

| 130.14 | [M - C₃H₇]⁺ |

Ionization Mode: Electron Ionization (EI).

Table 5: Predicted UV-Vis Spectroscopic Data for 6-Isopropylphthalazine

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~220 - 240 | High | π → π |

| ~280 - 300 | Medium | n → π |

| ~320 - 340 | Low | n → π* |

Solvent: Ethanol or Methanol.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 6-isopropylphthalazine.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 6-isopropylphthalazine.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-isopropylphthalazine.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that provides characteristic fragmentation patterns.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within 6-isopropylphthalazine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a reference cuvette with the pure solvent.

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

-

-

Data Analysis: The spectrum is plotted as absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound and the general structure of 6-isopropylphthalazine.

In-Depth Technical Guide on the Crystal Structure of Phthalazine Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The crystal structure for the specific compound, Phthalazine, 6-(1-methylethyl)- (CAS No. 122882-99-9), is not publicly available in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases as of the latest search. This guide will, therefore, provide a detailed analysis of a closely related and structurally characterized phthalazine derivative, 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one , as an illustrative example. The experimental protocols and data presentation herein are representative of the methodologies that would be employed for the crystal structure determination of Phthalazine, 6-(1-methylethyl)-.

Introduction to Phthalazine Derivatives and Their Structural Significance

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline solid, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide presents the crystallographic data and experimental methodology for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, a compound whose structure has been resolved and published.[1][2][3][4] This information serves as a comprehensive example of the structural characterization of a substituted phthalazine.

Crystallographic Data for 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one

The following tables summarize the key crystallographic data and refinement details for the title compound.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₆N₂O₃S |

| Formula Weight | 328.38 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.3589(2) Å |

| b | 16.4893(4) Å |

| c | 11.4552(3) Å |

| α | 90° |

| β | 108.053(1)° |

| γ | 90° |

| Volume | 1499.34(7) ų |

| Z | 4 |

| Density (calculated) | 1.454 Mg/m³ |

| Absorption Coefficient | 1.939 mm⁻¹ |

| F(000) | 688 |

| Data Collection | |

| Diffractometer | Rigaku Oxford Diffraction SuperNova |

| Radiation Source | Cu Kα radiation |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2640 / 0 / 217 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0337, wR₂ = 0.0863 |

| R indices (all data) | R₁ = 0.0346, wR₂ = 0.0872 |

| Largest diff. peak and hole | 0.38 and -0.37 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Bond | Length |

| S1-O1 | 1.428(1) |

| S1-O2 | 1.433(1) |

| S1-N1 | 1.710(1) |

| S1-C1 | 1.791(1) |

| N1-N2 | 1.402(2) |

| N1-C10 | 1.391(2) |

| N2-C9 | 1.288(2) |

| C9-C17 | 1.478(2) |

| C10-O3 | 1.222(2) |

Table 3: Selected Bond Angles (°).

| Angle | Value |

| O1-S1-O2 | 118.39(6) |

| O1-S1-N1 | 108.62(6) |

| O2-S1-N1 | 108.48(6) |

| O1-S1-C1 | 108.06(6) |

| O2-S1-C1 | 108.76(6) |

| N1-S1-C1 | 103.58(6) |

| C10-N1-N2 | 118.9(1) |

| C10-N1-S1 | 117.8(1) |

| N2-N1-S1 | 119.8(1) |

| C9-N2-N1 | 118.0(1) |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure determination of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one.[1][2]

Synthesis and Crystallization

The title compound was synthesized via the dysprosium(III)-catalyzed conversion of 2-{[2-(2,4,6-trimethylphenylsulfonyl)hydrazinylidene]methyl}benzoic acid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.

X-ray Data Collection

A suitable single crystal was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a copper microfocus source (λ = 1.54178 Å) and an AtlasS2 CCD detector. The crystal was kept at a constant temperature of 100(2) K during data collection. The CrysAlisPro software suite was used for data collection, cell refinement, and data reduction.

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Conclusion

While the specific crystal structure of Phthalazine, 6-(1-methylethyl)- remains undetermined, this guide provides a comprehensive overview of the methodologies and data presentation involved in the structural elucidation of a related phthalazine derivative. The detailed crystallographic data for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one offers valuable insights into the structural motifs and intermolecular interactions that can be expected within this class of compounds. The provided experimental workflow serves as a standard protocol for researchers aiming to determine the crystal structures of novel phthalazine derivatives, which is a critical step in the advancement of their therapeutic applications.

References

- 1. 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-[(2,4,6-Tri-methyl-benzene)-sulfon-yl]phthalazin-1(2 H)-one: crystal structure, Hirshfeld surface analysis and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Novel Phthalazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, phthalazine and its derivatives have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the synthesis and biological evaluation of novel phthalazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays and a visual representation of the intricate signaling pathways modulated by these compounds are presented to facilitate further research and drug development in this promising area.

Quantitative Biological Activity Data

The biological evaluation of newly synthesized phthalazine derivatives has yielded a wealth of quantitative data, highlighting their potential as potent therapeutic agents. The following tables summarize the in vitro anticancer, anti-inflammatory, and antimicrobial activities of selected novel phthalazine derivatives from recent studies.

Table 1: Anticancer Activity of Novel Phthalazine Derivatives

The anticancer potential of various phthalazine derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 9c | HCT-116 (Colon) | 1.58 | Sorafenib | 2.93 |

| 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 2.93 |

| 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 2.93 |

| 7c | HCT-116 (Colon) | 1.36 | Doxorubicin | - |

| 8b | HCT-116 (Colon) | 2.34 | Doxorubicin | - |

| 7c | MDA-MB-231 (Breast) | 6.67 | Doxorubicin | - |

| 11d | MCF-7 (Breast) | 2.1 | Erlotinib | 1.32 |

| 12c | MCF-7 (Breast) | 1.4 | Erlotinib | 1.32 |

| 12d | MCF-7 (Breast) | 1.9 | Erlotinib | 1.32 |

| 11d | MDA-MB-231 (Breast) | 0.92 | Erlotinib | 1.0 |

| 12d | MDA-MB-231 (Breast) | 0.57 | Erlotinib | 1.0 |

| 2g | MCF-7 (Breast) | 0.15 | Sorafenib | 0.05 |

| 4a | MCF-7 (Breast) | 0.12 | Sorafenib | 0.05 |

| 2g | HepG2 (Liver) | 0.18 | Sorafenib | 0.03 |

| 4a | HepG2 (Liver) | 0.09 | Sorafenib | 0.03 |

| 23b | Medulloblastoma | 0.00017 | Vismodegib | 0.004 |

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Enzyme Inhibitory Activity of Novel Phthalazine Derivatives

Several phthalazine derivatives have been identified as potent inhibitors of key enzymes implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| 12b | VEGFR-2 | 17.8 | Sorafenib | 32.1 |

| 12c | VEGFR-2 | 2700 | Sorafenib | - |

| 13c | VEGFR-2 | 2500 | Sorafenib | - |

| 7a | VEGFR-2 | 110 | Sorafenib | 100 |

| 7b | VEGFR-2 | 310 | Sorafenib | 100 |

| 2g | VEGFR-2 | 148 | Sorafenib | 59 |

| 4a | VEGFR-2 | 196 | Sorafenib | 59 |

| 11d | EGFR | 79.6 | Erlotinib | 80 |

| 12c | EGFR | 65.4 | Erlotinib | 80 |

| 12d | EGFR | 21.4 | Erlotinib | 80 |

| 10p | TGF-β Pathway | 110 | - | - |

Data compiled from multiple sources.[1][3][4][7][8][9]

Table 3: Antimicrobial Activity of Novel Phthalazine Derivatives

The antimicrobial potential of phthalazine derivatives has been demonstrated against a range of bacterial and fungal pathogens. The zone of inhibition, which indicates the area where microbial growth is prevented by the test compound, is a common measure of this activity.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) |

| 8c | Staphylococcus aureus | 12 | - | - |

| 8c | Escherichia coli | 11 | - | - |

| 4d | Bacillus subtilis | 17 | Ciprofloxacin | - |

| 4e | Bacillus subtilis | 16 | Ciprofloxacin | - |

| 4e | Staphylococcus aureus | 15 | Ciprofloxacin | - |

| 4d | Escherichia coli | 10 | Ciprofloxacin | - |

Data compiled from multiple sources.[2][10]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Compound Treatment: Prepare serial dilutions of the test phthalazine derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO, final concentration typically <0.5%).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[10]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in saline)

-

Test phthalazine derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=5-6 per group): a control group, a standard drug group, and test groups receiving different doses of the phthalazine derivatives. Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.[13]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a common and reliable technique to determine the antimicrobial susceptibility of chemical agents.[3]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar or Mueller-Hinton agar (for bacteria)

-

Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test phthalazine derivatives

-

Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Creation: Create wells in the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solutions (dissolved in DMSO) and the standard drug solution into the wells. A well with DMSO alone serves as a negative control.[3]

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Data Analysis: The diameter of the zone of inhibition is an indicator of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological activities of phthalazine derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in various diseases. The following diagrams, created using the DOT language, illustrate some of the key signaling pathways targeted by these compounds.

VEGFR-2 Signaling Pathway and Inhibition by Phthalazine Derivatives

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Several phthalazine derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling events.

Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.

NF-κB Signaling Pathway and Potential Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[15] Some anti-inflammatory phthalazine derivatives may exert their effects by inhibiting the activation of NF-κB.

Caption: Potential inhibition of the NF-κB pathway by phthalazines.

Hedgehog Signaling Pathway and its Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[16] Certain phthalazine derivatives have been designed as potent inhibitors of this pathway.

Caption: Inhibition of the Hedgehog signaling pathway.

Experimental Workflow for Anticancer Screening

The process of identifying and characterizing novel anticancer agents involves a series of well-defined experimental steps, from initial compound synthesis to in-depth mechanistic studies.

References

- 1. hereditybio.in [hereditybio.in]

- 2. researchhub.com [researchhub.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. inotiv.com [inotiv.com]

- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

In-depth Technical Guide on the Core Mechanism of Action for Phthalazine, 6-(1-methylethyl)-

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Phthalazine, 6-(1-methylethyl)-, also known as 6-isopropylphthalazine. While the broader class of phthalazine derivatives has been the subject of extensive research, leading to the discovery of a wide array of pharmacological activities, this particular compound has not been a specific focus of published studies. Therefore, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and specific signaling pathways, cannot be provided at this time.

This document will instead provide a comprehensive overview of the known biological activities and therapeutic potential of the phthalazine scaffold. This information may serve as a foundational resource for researchers and drug development professionals interested in investigating the potential of 6-isopropylphthalazine and other novel phthalazine derivatives.

The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

The phthalazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of phthalazine have been explored for their potential in treating a variety of diseases.

General Pharmacological Activities of Phthalazine Derivatives:

Phthalazine derivatives have demonstrated a remarkable diversity of biological effects, including:

-

Anticancer Activity: Numerous studies have highlighted the potential of phthalazine derivatives as anticancer agents.[2][3] Some compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation, such as VEGFR2 inhibition.[3]

-

Anti-inflammatory Properties: The phthalazine scaffold has been associated with anti-inflammatory effects, suggesting its potential in the development of treatments for inflammatory disorders.[1]

-

Antimicrobial Activity: Certain phthalazine derivatives have exhibited antimicrobial properties, indicating their potential as novel antibacterial and antifungal agents.[4]

-

Antihypertensive Effects: The phthalazine ring is a component of some antihypertensive drugs, highlighting its role in cardiovascular medicine.[1]

-

Antidiabetic Potential: Recent research has explored the potential of phthalazinone derivatives as antidiabetic agents, with some compounds showing the ability to promote glucose transporter type 4 (GLUT4) translocation.[4]

Potential Areas of Investigation for Phthalazine, 6-(1-methylethyl)-

Given the wide range of biological activities associated with the phthalazine scaffold, 6-isopropylphthalazine represents an intriguing candidate for further pharmacological investigation. The presence of the isopropyl group at the 6-position can influence the molecule's electronic and steric properties, potentially leading to novel biological activities or improved selectivity for specific targets.[1]

Future research into the mechanism of action of 6-isopropylphthalazine could involve a variety of experimental approaches, including:

-

High-Throughput Screening: Screening the compound against a broad panel of biological targets to identify potential protein interactions.

-

Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation, in relevant cell lines.

-

In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of disease.

-

Computational Modeling: Utilizing techniques like molecular docking to predict potential binding partners and guide further experimental work.[1]

Conclusion

While a specific mechanism of action for Phthalazine, 6-(1-methylethyl)- remains to be elucidated, the extensive research on the broader phthalazine class provides a strong rationale for its further investigation. The diverse pharmacological activities of phthalazine derivatives suggest that 6-isopropylphthalazine may hold untapped therapeutic potential. Future studies are warranted to explore its biological effects and uncover its precise molecular targets and signaling pathways, which could ultimately lead to the development of novel therapeutic agents.

References

A Technical Guide to the In Vitro Cytotoxicity of Phthalazine Derivatives

Introduction

Phthalazine and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Notably, several phthalazine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This guide summarizes key findings on the in vitro cytotoxicity of selected phthalazine derivatives, details the experimental protocols used for their evaluation, and visualizes the associated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various phthalazine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the IC50 values for several phthalazine derivatives from the literature.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 11h | MGC-803 | Gastric Cancer | 2.0 - 4.5 | [1] |

| EC-9706 | Esophageal Carcinoma | 2.0 - 4.5 | [1] | |

| HeLa | Cervical Cancer | 2.0 - 4.5 | [1] | |

| MCF-7 | Breast Cancer | 2.0 - 4.5 | [1] | |

| Compound 6o | HCT-116 | Colon Adenocarcinoma | 7 ± 0.06 | [2] |

| MCF-7 | Breast Cancer | 16.98 ± 0.15 | [2] | |

| Compound 6m | HCT-116 | Colon Adenocarcinoma | 13 ± 0.11 | [2] |

| Compound 6d | HCT-116 | Colon Adenocarcinoma | 15 ± 0.14 | [2] |

| MCF-7 | Breast Cancer | 18.2 ± 0.17 | [2] | |

| Compound 9b | HCT-116 | Colon Adenocarcinoma | 23 ± 0.22 | [2] |

| Compound 7a | HCT-116 | Colon Adenocarcinoma | 6.04 ± 0.30 | [3] |

| MCF-7 | Breast Cancer | 8.8 ± 0.45 | [3] | |

| Compound 7b | HCT-116 | Colon Adenocarcinoma | 13.22 ± 0.22 | [3] |

| MCF-7 | Breast Cancer | 17.9 ± 0.50 | [3] | |

| Compound 12 | Unspecified | Cancer | More active than cisplatin | [4] |

| Compound 13 | Unspecified | Cancer | More active than cisplatin | [4] |

Experimental Protocols

The evaluation of the in vitro cytotoxicity of phthalazine derivatives typically involves a series of standardized cell-based assays.

1. Cell Culture and Maintenance: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the phthalazine derivatives for a specified duration (e.g., 48 or 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against compound concentration.

-

3. Apoptosis Assays: Flow cytometry is frequently employed to quantify apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An increase in the sub-G1 peak is indicative of apoptotic DNA fragmentation.

4. Western Blot Analysis: This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

Signaling Pathways and Mechanisms of Action

Several phthalazine derivatives exert their cytotoxic effects by modulating key cellular signaling pathways.

1. Induction of Apoptosis: Apoptosis, or programmed cell death, is a common mechanism by which phthalazine derivatives induce cancer cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases. For instance, some phthalazine compounds have been shown to trigger an increase in the expression of cleaved caspase-3, a key executioner caspase.[5]

Caption: Intrinsic apoptosis pathway induced by phthalazine derivatives.

2. Cell Cycle Arrest: Certain phthalazine derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, some compounds have been found to induce cell cycle arrest at the G2/M phase or the S phase boundary.[1][5] This disruption of the normal cell cycle progression can ultimately lead to apoptosis.

References

- 1. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Pharmacokinetic Profile of 6-(1-methylethyl)phthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific pharmacokinetic data for 6-(1-methylethyl)phthalazine is not publicly available. This guide provides a comprehensive framework based on the known characteristics of phthalazine derivatives and standard pharmacokinetic investigation protocols. It is intended to guide researchers in the design and execution of studies to elucidate the pharmacokinetic profile of this compound.

Introduction

Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] These scaffolds are key components in a variety of biologically active molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] The compound 6-(1-methylethyl)phthalazine, also known as 6-isopropylphthalazine, is characterized by the presence of a lipophilic isopropyl group, which is anticipated to influence its pharmacokinetic behavior. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent.

This technical guide outlines the theoretical pharmacokinetic profile of 6-(1-methylethyl)phthalazine and provides detailed experimental protocols for its determination.

Predicted Pharmacokinetic Profile

The chemical structure of 6-(1-methylethyl)phthalazine suggests several key pharmacokinetic characteristics. The phthalazine core provides a rigid scaffold, while the isopropyl group at the 6-position increases its lipophilicity. This increased lipophilicity may lead to:

-

Absorption: Good passive diffusion across biological membranes, potentially leading to high oral bioavailability.

-

Distribution: Extensive distribution into tissues, with a potentially large volume of distribution (Vd). The compound may cross the blood-brain barrier, a factor to consider for central nervous system (CNS) applications or side effects.

-

Metabolism: The phthalazine ring and the isopropyl group are potential sites for metabolic transformation, primarily in the liver by cytochrome P450 (CYP) enzymes. Common metabolic pathways for such compounds include oxidation, hydroxylation, and subsequent conjugation reactions.

-

Excretion: Metabolites are likely to be more polar and excreted primarily through the kidneys (urine) and to a lesser extent in the feces.

Quantitative Pharmacokinetic Data

While specific data for 6-(1-methylethyl)phthalazine is unavailable, the following table provides a template for summarizing key pharmacokinetic parameters that should be determined experimentally.

| Parameter | Symbol | Definition | Anticipated Range (based on similar compounds) |

| Absorption | |||

| Bioavailability | F (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Moderate to High |

| Maximum Concentration | Cmax | The maximum observed plasma concentration. | Dose-dependent |

| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. | 1-4 hours |

| Distribution | |||

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | > 1 L/kg (suggesting tissue distribution) |

| Protein Binding | % | The percentage of drug bound to plasma proteins. | High |

| Metabolism | |||

| Half-life | t1/2 | The time required for the concentration of the drug to decrease by half. | Intermediate |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Low to Intermediate |

| Excretion | |||

| Fraction Excreted Unchanged | fe | The fraction of the dose excreted unchanged in the urine. | Low |

Detailed Experimental Protocols

To determine the pharmacokinetic profile of 6-(1-methylethyl)phthalazine, a series of in vitro and in vivo studies are required.

In Vitro ADME Assays

-

Metabolic Stability:

-

Protocol: Incubate 6-(1-methylethyl)phthalazine (typically 1 µM) with liver microsomes (from human, rat, mouse) or hepatocytes in the presence of NADPH. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The concentration of the parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

-

-

CYP450 Inhibition:

-

Protocol: Co-incubate 6-(1-methylethyl)phthalazine at various concentrations with specific CYP isoform substrates in human liver microsomes. The formation of the substrate's metabolite is measured and compared to a control without the test compound.

-

Data Analysis: IC50 values are determined to assess the potential for drug-drug interactions.

-

-

Plasma Protein Binding:

-

Protocol: Use rapid equilibrium dialysis or ultracentrifugation. 6-(1-methylethyl)phthalazine is added to plasma and allowed to equilibrate. The free and bound concentrations are then separated and quantified.

-

Data Analysis: The percentage of the drug bound to plasma proteins is calculated.

-

In Vivo Pharmacokinetic Studies

-

Animal Models: Typically, studies are first conducted in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Dosing and Administration:

-

Intravenous (IV) Administration: A single bolus dose is administered to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Administration: A single dose is administered via oral gavage to determine oral bioavailability (F), Cmax, and Tmax.

-

-

Sample Collection:

-

Protocol: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation. For excretion studies, urine and feces are collected over 24 or 48 hours.

-

-

Bioanalysis:

-

Protocol: The concentration of 6-(1-methylethyl)phthalazine in plasma, urine, and fecal homogenates is determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Software: Non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin.

-

Parameters Calculated: AUC, CL, Vd, t1/2, F, Cmax, Tmax.

-

Visualizations

Hypothetical Signaling Pathway

Phthalazine derivatives have been investigated as inhibitors of various signaling pathways, including those involving receptor tyrosine kinases like VEGFR-2 and downstream effectors in the TGF-β pathway. The following diagram illustrates a hypothetical pathway that could be modulated by 6-(1-methylethyl)phthalazine.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 6-(1-methylethyl)phthalazine.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram outlines the logical flow of experiments for determining the pharmacokinetic profile of a novel compound like 6-(1-methylethyl)phthalazine.

Caption: A typical experimental workflow for preclinical pharmacokinetic profiling of a novel compound.

Conclusion

While the specific pharmacokinetic parameters of 6-(1-methylethyl)phthalazine are yet to be determined, its chemical structure suggests it is a promising candidate for further investigation. The protocols and frameworks provided in this guide offer a clear path for researchers to thoroughly characterize its ADME properties. A comprehensive understanding of its pharmacokinetic profile is essential for advancing this compound through the drug development pipeline.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Phthalazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide delves into the crucial structure-activity relationships (SAR) of phthalazine derivatives, offering a comprehensive overview of their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to provide a valuable resource for the design and development of novel phthalazine-based therapeutic agents.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of phthalazine derivatives is exquisitely sensitive to the nature and position of substituents on the phthalazine core. The following tables summarize key quantitative data from various studies, highlighting the impact of structural modifications on the inhibitory potency against crucial biological targets.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms. Phthalazinone-based compounds, such as Olaparib, are at the forefront of this therapeutic strategy.

| Compound ID | R1-Substituent | R2-Substituent | PARP1 IC50 (nM) | Reference |

| Olaparib | H | 4-(4-fluoro-benzyl)-piperazine-1-carbonyl | 5 | [1] |

| Compound 23 | H | Varies (undisclosed) | Desirable inhibitory efficiency | [1] |

Table 1: SAR of Phthalazinone Derivatives as PARP1 Inhibitors. The data underscores the importance of the substituent at the 2-position of the phthalazinone core for potent PARP1 inhibition.

Anticancer Activity: VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Phthalazine derivatives have been extensively explored as VEGFR-2 inhibitors.

| Compound ID | R-Substituent at Position 1 | R-Substituent at Position 4 | VEGFR-2 IC50 (µM) | Reference |

| Series 1 | ||||

| 12b | 4-chlorophenylamino | 4-chloro-3-(trifluoromethyl)phenylurea | 4.4 | [2] |

| 12c | 4-chlorophenylamino | 4-chloro-3-(trifluoromethyl)phenylurea | 2.7 | [2] |

| 13c | 4-chlorophenylamino | 4-chloro-3-(trifluoromethyl)phenylurea | 2.5 | [2] |

| Series 2 | ||||

| 2g | Varies | Varies | 0.148 | [3][4][5] |

| 4a | Varies | Varies | 0.196 | [3][4][5] |

| 3a | Varies | Varies | 0.375 | [3][4][5] |

| 5b | Varies | Varies | 0.331 | [3][4][5] |

| 5a | Varies | Varies | 0.548 | [3][4][5] |

| 3c | Varies | Varies | 0.892 | [3][4][5] |

Table 2: SAR of Phthalazine Derivatives as VEGFR-2 Inhibitors. These tables highlight that modifications at both the 1 and 4-positions of the phthalazine ring significantly influence VEGFR-2 inhibitory activity. The presence of substituted phenylurea and other aromatic moieties appears to be crucial for potent inhibition.[2][3][4][5]

Anti-inflammatory and Anti-proliferative Activities

Phthalazinone derivatives have also demonstrated significant anti-inflammatory and anti-proliferative effects.

| Compound ID | Biological Activity | Cell Line/Model | Key Findings | Reference |

| 2b | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant activity comparable to etoricoxib | [6] |

| 2i | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant activity comparable to etoricoxib | [6] |

| 2h | Anti-proliferative | Renal cancer cell line UO-31 | Moderate sensitivity | [6] |

| 2j | Anti-proliferative | Renal cancer cell line UO-31 | Moderate sensitivity | [6] |

| 2g | Anti-proliferative | Renal cancer cell line UO-31 | Moderate sensitivity | [6] |

Table 3: Anti-inflammatory and Anti-proliferative Activities of Phthalazinone Derivatives. The data indicates the potential of phthalazinone derivatives in treating inflammatory conditions and certain types of cancer.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of phthalazine compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and for predicting potential on- and off-target effects.

PARP1 Inhibition and DNA Repair

dot

Caption: PARP1 Inhibition by Phthalazine Derivatives.

In response to DNA single-strand breaks, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit DNA repair proteins like XRCC1 and DNA Ligase III to facilitate base excision repair (BER).[7] Phthalazine-based PARP inhibitors block this process, leading to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more toxic DNA double-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), this accumulation of DNA damage leads to synthetic lethality and subsequent apoptosis.[7]

VEGFR-2 Signaling and Angiogenesis

dot

Caption: VEGFR-2 Signaling Pathway Inhibition.

The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[8] This activation initiates downstream signaling cascades, including the PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[8] Phthalazine-based inhibitors block the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and abrogating downstream signaling, resulting in the inhibition of angiogenesis and tumor growth.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the SAR studies of phthalazine compounds.

In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay quantifies the activity of PARP1 by measuring the consumption of its substrate, NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Phthalazine test compounds dissolved in DMSO

-

Developer reagent (containing a cycling enzyme that converts NAD+ to a fluorescent product)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation ~540 nm, Emission ~590 nm)

Procedure:

-

Prepare serial dilutions of the phthalazine test compounds in PARP assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

In a 96-well plate, add 50 µL of the test compound dilution or vehicle control (for positive and negative controls).

-

Add 25 µL of a pre-mixed solution containing activated DNA and β-NAD+ to each well.

-

To initiate the reaction, add 25 µL of diluted PARP1 enzyme to each well, except for the negative control wells (add assay buffer instead).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the developer reagent to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[9]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of phthalazine compounds to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Phthalazine test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the phthalazine test compounds in kinase assay buffer. The final DMSO concentration should be kept constant.

-

In a 96-well plate, add 5 µL of the test compound dilution or vehicle control.

-

Add 20 µL of a solution containing VEGFR-2 enzyme and the peptide substrate to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 values.[3][10][11]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., UO-31 renal cancer cells)

-

Complete cell culture medium

-

Phthalazine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplate

-

Spectrophotometric microplate reader (570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the phthalazine compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[12][13][14][15]

Carrageenan-Induced Rat Paw Edema Model

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Phthalazine test compounds

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment with free access to water.

-

Administer the phthalazine test compounds or vehicle orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each group compared to the vehicle control group.[1][16][17][18]

Conclusion and Future Directions

The phthalazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors of various therapeutic targets. The SAR studies summarized in this guide provide a clear roadmap for medicinal chemists to design novel derivatives with enhanced activity and improved pharmacokinetic profiles. The detailed experimental protocols offer a practical resource for the biological evaluation of these compounds.

Future research in this area should focus on:

-

Exploring novel substitutions on the phthalazine core to improve potency and selectivity.

-

Investigating the SAR of phthalazines against other emerging therapeutic targets.

-

Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

-

Utilizing computational modeling and machine learning to accelerate the design and discovery of next-generation phthalazine-based drugs.

By leveraging the knowledge of structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance [mdpi.com]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 16. inotiv.com [inotiv.com]

- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Phthalazine Scaffold: A Privileged Core for Novel Enzyme Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

The discovery and development of novel enzyme inhibitors are central to modern therapeutic strategies. Within the vast landscape of heterocyclic chemistry, the phthalazine core has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in compounds targeting a diverse range of biological targets. Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the discovery of phthalazine derivatives as inhibitors of key enzymatic targets, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Phthalazine Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the DNA damage response pathway, and its inhibition has become a successful strategy for treating cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The approved PARP inhibitor Olaparib, which features a phthalazinone core, has served as a lead compound for the design of new derivatives[1][2].

Data Presentation: PARP1 Inhibition

A series of novel phthalazinone derivatives have been synthesized and evaluated for their ability to inhibit the PARP1 enzyme and suppress the growth of cancer cells deficient in the BRCA2 gene.

| Compound | PARP1 Inhibition IC50 (μM) | Anti-proliferative Activity (Capan-1 cells) IC50 (μM) | Reference |

| Olaparib | 0.003 | 0.005 | [1] |

| Compound 23 | Data not specified, but noted for desirable inhibitory efficiency | Data not specified, but noted for high anti-proliferative activity | [1][2] |

Note: Specific IC50 values for novel derivatives like "compound 23" were mentioned as promising but not explicitly quantified in the provided abstracts.

Experimental Protocols

The evaluation of these phthalazine derivatives involved a multi-step process to determine their efficacy from the molecular to the cellular level.

1. In Vitro PARP1 Inhibition Assay: [1][2]

-

Objective: To measure the direct inhibitory effect of the synthesized compounds on the enzymatic activity of PARP1.

-

Principle: This is typically a colorimetric or chemiluminescent assay that quantifies the amount of poly(ADP-ribose) (PAR) generated by the PARP1 enzyme using NAD+ as a substrate and activated DNA as a co-factor.

-

General Steps:

-

Recombinant human PARP1 enzyme is incubated in a reaction buffer containing biotinylated NAD+, and activated DNA.

-

The synthesized phthalazine derivatives are added at various concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the biotinylated-PAR polymer attached to the enzyme is quantified, often using a streptavidin-HRP (horseradish peroxidase) conjugate and a colorimetric or chemiluminescent substrate.

-

The signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.

-

2. Intracellular PARylation Assay: [1][2]

-

Objective: To confirm that the compounds can penetrate the cell membrane and inhibit PARP activity within a cellular context.

-

Principle: This assay measures the levels of PAR within cells after inducing DNA damage.

-

General Steps:

-

Cancer cells (e.g., Capan-1) are cultured and treated with various concentrations of the phthalazine derivatives.

-

DNA damage is induced using an agent like hydrogen peroxide (H2O2) or MNNG to activate PARP.

-

Cells are lysed, and the total protein is extracted.

-

The levels of PAR are measured using methods such as Western Blot or an ELISA-based assay with an anti-PAR antibody.

-

3. MTT-Based Anti-proliferative Assay: [1][2]

-

Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

General Steps:

-

BRCA2-deficient Capan-1 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the phthalazine compounds for a period of time (e.g., 72 hours).

-

MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured with a spectrophotometer, and IC50 values are determined.

-

Visualization: PARP Inhibitor Evaluation Workflow

Caption: Workflow for the discovery and evaluation of phthalazine-based PARP inhibitors.

Phthalazine Derivatives as Kinase Inhibitors

Kinases are a major class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Phthalazine derivatives have been extensively explored as inhibitors of several key kinases, including VEGFR-2 and EGFR.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.

Data Presentation: VEGFR-2 Inhibition

Multiple studies have reported phthalazine derivatives with potent anti-VEGFR-2 activity.

| Compound(s) | VEGFR-2 Inhibition IC50 | Anti-proliferative GI50 (NCI-60) | Reference |

| 12b, 12c, 13c | 4.4 µM, 2.7 µM, 2.5 µM | Not specified | [3][4][5] |

| 2g, 4a | 0.148 µM, 0.196 µM | Not specified | [6] |

| 3a, 5b | 0.375 µM, 0.331 µM | Not specified | [6] |

| 9c, 13c, 12b | 21.8 nM, 17.8 nM, 19.8 nM | Not specified | [7] |

| 6b, 6e, 7b, 13a, 13c, 16a, 16d, 17a | Not specified | 0.15 to 8.41 µM | [8][9] |